6alpha-Oxycodol
Overview
Description
6alpha-Oxycodol is a semi-synthetic opioid compound derived from oxycodone. It is structurally similar to known opioids and is primarily used in research and forensic applications. This compound is a metabolite of oxycodone and is categorized as an analytical reference material .
Mechanism of Action
Target of Action
6alpha-Oxycodol, also known as Dihydrooxycodone, is a semi-synthetic opioid . Its primary target is the μ-opioid receptor (MOR) . MORs are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily found in the central nervous system and are involved in pain regulation .
Mode of Action
As a highly selective full agonist of the MOR , this compound binds to these receptors and triggers a series of intracellular events. This leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell. The decrease in cAMP levels results in the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. This hyperpolarizes the cell membrane potential and reduces neuronal excitability, thereby producing analgesic effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the compound into active metabolites. Oxycodone can be 6-keto-reduced to alpha and beta oxycodol . These metabolites, along with noroxycodone, oxymorphone, and noroxymorphone, can all be conjugated before elimination .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. It is 38–45% protein-bound, mainly to albumin . The compound and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . There is extensive between-subject variation in the pharmacokinetics of oxycodone in preterm neonates and newborns, and their hepatic clearance (CL) is low and volume of distribution large. In elderly individuals, oxycodone CL is slightly lower and volume of distribution is slightly smaller compared with young adults .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its analgesic properties. By binding to MORs and triggering a series of intracellular events, this compound reduces neuronal excitability, which in turn leads to its analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 (CYP) 3A inducers and inhibitors and/or CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) with/without CYP2D6 inhibitor(s) during oxycodone treatment .
Biochemical Analysis
Biochemical Properties
6alpha-Oxycodol interacts with various enzymes and proteins in the body. The principal metabolic pathway of oxycodone, from which this compound is derived, is cytochrome P450 (CYP) 3A-mediated N-demethylation . This process involves the interaction of oxycodone with the CYP3A enzyme, leading to the formation of this compound .
Cellular Effects
The cellular effects of this compound are primarily governed by the parent drug, oxycodone . Oxycodone and its metabolites, including this compound, have been shown to influence cell function, particularly in the nervous system where they interact with opioid receptors to produce analgesic effects .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its parent compound, oxycodone. Oxycodone is a μ-opioid receptor agonist . The binding of oxycodone to these receptors triggers a series of intracellular events that lead to the analgesic effects of the drug . As a metabolite of oxycodone, this compound is likely to share similar molecular interactions.
Temporal Effects in Laboratory Settings
It is known that the parent drug, oxycodone, maintains an optimal analgesic effect after chronic treatment .
Dosage Effects in Animal Models
Research on oxycodone has shown that its effects can vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxycodone, which primarily involves CYP3A-mediated N-demethylation . This process leads to the formation of noroxycodone, noroxymorphone, and alpha- and beta-noroxycodol .
Transport and Distribution
It is known that the parent drug, oxycodone, and its metabolites are distributed throughout the body, with specific uptake into the brain .
Preparation Methods
The synthesis of 6alpha-Oxycodol involves several steps, starting from oxycodone. The synthetic route typically includes the reduction of oxycodone to form this compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Chemical Reactions Analysis
6alpha-Oxycodol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its N-oxide form, this compound N-oxide.
Reduction: The reduction of oxycodone to this compound is a key step in its synthesis.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include this compound N-oxide and other derivatives .
Scientific Research Applications
6alpha-Oxycodol is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Its applications include:
Analytical Reference Material: Used as a standard in mass spectrometry and other analytical techniques.
Pharmacological Studies: Investigated for its opioid activity and potential therapeutic uses.
Forensic Applications: Used in the identification and quantification of oxycodone metabolites in biological samples.
Comparison with Similar Compounds
6alpha-Oxycodol is similar to other opioid compounds such as:
Noroxycodone: Another metabolite of oxycodone with similar pharmacological properties.
Oxymorphone: A potent opioid analgesic with a similar mechanism of action.
Noroxymorphone: A metabolite of oxymorphone with opioid activity.
What sets this compound apart is its specific structural configuration and its role as a metabolite of oxycodone, making it particularly useful in forensic and analytical applications .
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-QMVVXIJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222115 | |
Record name | 14-Hydroxydihydrocodeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7183-69-9 | |
Record name | 6α-Oxycodol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7183-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Oxycodol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007183699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Hydroxydihydrocodeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7183-69-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-OXYCODOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CDM1Q08M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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